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Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371 Get Quote

An In-depth Technical Guide to 6-Methoxy-2-
methylquinolin-4-amine
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 6-Methoxy-2-methylquinolin-4-amine. While extensive experimental data for

this specific compound is limited in publicly available literature, this guide consolidates existing

knowledge and offers context through data on related compounds to support further research

and drug discovery efforts.

Molecular Structure and Properties
6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine featuring a quinoline

core substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and

an amine group at the 4-position.[1][2]

Chemical and Physical Properties
The key chemical identifiers and physical properties of 6-Methoxy-2-methylquinolin-4-amine

are summarized in the table below.
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Property Value Source

CAS Number 104217-23-4 [1][2][3]

Molecular Formula C₁₁H₁₂N₂O [1][2][3]

Molecular Weight 188.23 g/mol [1][2][3]

IUPAC Name
6-methoxy-2-methylquinolin-4-

amine
[2]

Melting Point 211-213 °C [1]

Boiling Point (Predicted) 366.0 ± 37.0 °C [1]

Appearance Solid [1]

Spectroscopic Data
Detailed experimental spectroscopic data for 6-Methoxy-2-methylquinolin-4-amine is not readily

available in the reviewed literature.[1][3] However, predicted data based on the analysis of

closely related compounds can guide the structural elucidation and characterization of this

molecule.[2][3]

Predicted ¹H NMR Spectral Data[2]

Chemical Shift (δ) ppm Multiplicity Assignment

~2.4 - 2.6 Singlet C2-CH₃

~3.8 - 4.0 Singlet C6-OCH₃

~5.0 - 6.0 Broad Singlet C4-NH₂

| ~6.5 - 7.8 | Multiplet | Aromatic Protons (H3, H5, H7, H8) |

Predicted ¹³C NMR Spectral Data[2]
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Chemical Shift (δ) ppm Assignment

~20 - 25 C2-CH₃

~55 - 57 C6-OCH₃

~100 - 160 Aromatic Carbons

~150 - 160 C4 (C-NH₂)

| ~155 - 165 | C6 (C-OCH₃) |

Expected Mass Spectrometry Data[2]

m/z Value Ion Type

188.09 [M]⁺˙

| 189.10 | [M+H]⁺ |

Expected Infrared (IR) Spectroscopy Data[3] The IR spectrum is expected to show

characteristic absorption bands for the N-H stretch of the amine group, C-H stretches for

aromatic and aliphatic protons, C=C and C=N stretching within the quinoline ring, and C-O

stretching of the methoxy group.[3]

Synthesis and Experimental Protocols
The synthesis of 6-Methoxy-2-methylquinolin-4-amine can be accomplished through a multi-

step process commencing with 4-methoxyaniline.[1] The general synthetic strategy involves a

Conrad-Limpach synthesis of the quinoline core, followed by chlorination and amination.[4]

4-Methoxyaniline + 
Ethyl Acetoacetate 6-Methoxy-2-methylquinolin-4-ol

 Cyclization
(Polyphosphoric Acid, 170°C) 4-Chloro-6-methoxy-2-methylquinoline

 Chlorination
(POCl₃, 110°C)

6-Methoxy-2-methylquinolin-4-amine

 Amination
(Phenol, NH₃, 180°C)

Click to download full resolution via product page

Synthesis workflow for 6-Methoxy-2-methylquinolin-4-amine.
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Experimental Protocol for Synthesis
Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol[1][4]

In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline (p-anisidine) and

ethyl acetoacetate.

Add polyphosphoric acid dropwise while stirring.

Heat the mixture to 170°C and maintain for 1 hour, monitoring the reaction by Thin Layer

Chromatography (TLC).

After completion, pour the reaction mixture into ice water and stir for 1 hour.

Filter the resulting precipitate and dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-

ol.

Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline[4][5]

Suspend 6-Methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃) in

a round-bottom flask.

Add a catalytic amount of N,N-dimethylformamide (DMF).

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by

TLC.

After completion, cool the reaction mixture to room temperature.

Carefully pour the mixture onto crushed ice with vigorous stirring.

Neutralize the solution with a saturated sodium bicarbonate solution.

Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-6-methoxy-2-

methylquinoline.

Step 3: Synthesis of 6-Methoxy-2-methylquinolin-4-amine[1][4][5]

In a sealed pressure vessel, combine 4-chloro-6-methoxy-2-methylquinoline and phenol.
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Heat the mixture to 180°C for 1 hour.

Cool the vessel, then introduce ammonia (either as a gas or a concentrated solution).

Seal the vessel again and heat to 180°C for 5 hours.

After cooling, add water and make the solution alkaline with sodium hydroxide.

The product will precipitate out of the solution. Collect the precipitate by filtration and purify

by recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways
The specific biological activities of 6-Methoxy-2-methylquinolin-4-amine have not been

extensively reported.[1] However, the quinoline scaffold is a well-established pharmacophore

present in numerous biologically active compounds, exhibiting anticancer, antitubercular,

antifungal, and antiviral properties.[1][2]

Derivatives of quinoline have been investigated as inhibitors of the PI3K/Akt/mTOR signaling

pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation,

survival, and apoptosis resistance.[1][2][6] Additionally, related 6-methoxy-2-arylquinoline

analogs have been evaluated as inhibitors of P-glycoprotein (P-gp), a transporter associated

with multidrug resistance in cancer cells.[4][7]
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Potential interaction with the PI3K/Akt/mTOR signaling pathway.
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Proposed Experimental Workflow for Selectivity
Profiling
To determine the biological target selectivity of 6-Methoxy-2-methylquinolin-4-amine, a

systematic experimental approach is recommended.[7]

Initial Broad Screening
(e.g., Kinase Panel Screen)

Identification of
Potential Targets

Focused Quantitative Assays
(e.g., IC₅₀ determination)

Cell-Based Functional Assays
(e.g., P-gp Efflux Assay)

Lead Optimization

Click to download full resolution via product page

Tiered experimental workflow for selectivity determination.

Protocol for P-glycoprotein (P-gp) Inhibition Assay[7]
This cell-based assay is designed to evaluate the effect of the compound on P-gp function.

Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding

parental cell line.
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Compound Treatment: Pre-incubate the cells with various concentrations of 6-Methoxy-2-

methylquinolin-4-amine. Include a known P-gp inhibitor (e.g., verapamil) as a positive control

and untreated cells as a negative control.

Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cells

and incubate to allow for cellular uptake.

Efflux Measurement: After the loading period, wash the cells and measure the intracellular

fluorescence over time using a flow cytometer or a fluorescence plate reader.

Data Analysis: An increase in intracellular fluorescence in the presence of the test

compound, compared to the negative control, indicates P-gp inhibition. Quantify the

inhibitory effect by comparing the fluorescence retention to that of the controls.

Safety Information
As with any research chemical, 6-Methoxy-2-methylquinolin-4-amine should be handled in a

well-ventilated area using appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat.[1]

Conclusion
6-Methoxy-2-methylquinolin-4-amine is a quinoline derivative with the potential for further

investigation in drug discovery, given the known bioactivities of the quinoline scaffold.[1] This

guide provides the currently available information on its chemical properties, a detailed

synthesis protocol, and potential biological targets. Further research is necessary to fully

characterize its spectroscopic properties and to explore its pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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